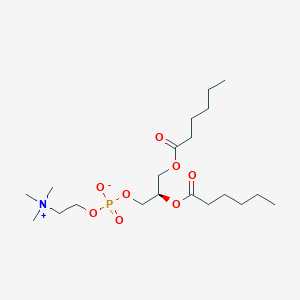

1,2-Dihexanoyl-sn-glycero-3-phosphocholine

Beschreibung

Eigenschaften

IUPAC Name |

[(2R)-2,3-di(hexanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40NO8P/c1-6-8-10-12-19(22)26-16-18(29-20(23)13-11-9-7-2)17-28-30(24,25)27-15-14-21(3,4)5/h18H,6-17H2,1-5H3/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZARZBAWHITHR-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40NO8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34506-67-7 |

Source

|

| Record name | L-α-Phosphatidylcholine, dicaproyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quintessential Tool for Navigating the Lipid Bilayer

In the landscape of membrane biochemistry and drug delivery, the ability to manipulate and study the lipid bilayer and its integral protein components is paramount. This guide provides a comprehensive technical overview of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid that has become an indispensable tool for solubilizing membrane proteins, forming various lipid assemblies, and advancing therapeutic delivery systems. We will delve into the fundamental properties of DHPC, its mechanisms of action, and provide field-proven protocols to empower your research and development endeavors.

Core Properties of this compound (DHPC)

DHPC is a synthetic phosphatidylcholine characterized by two six-carbon acyl chains (hexanoyl groups) at the sn-1 and sn-2 positions of the glycerol backbone.[1] This short-chain nature imparts unique amphipathic properties, making it a versatile surfactant and detergent in aqueous solutions.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C20H40NO8P | [3] |

| Molecular Weight | 453.51 g/mol | |

| CAS Number | 34506-67-7 | |

| Appearance | White to off-white solid | [4] |

| Critical Micelle Concentration (CMC) | ~1.4-1.6 mM in aqueous solution | [5][6] |

| Solubility | Soluble in water, chloroform, DMSO, and DMF | [4][7] |

| Storage Temperature | -20°C |

The amphipathic character of DHPC, with its hydrophilic phosphocholine head group and short hydrophobic acyl chains, drives its self-assembly in aqueous environments and its ability to interact with and disrupt lipid bilayers.[8]

The Detergent Action of DHPC: A Gentle Approach to Membrane Solubilization

A significant challenge in studying integral membrane proteins is their extraction from the native lipid bilayer without compromising their structure and function.[8][9] DHPC excels as a mild detergent, effectively solubilizing biological membranes while preserving the native conformation and activity of the embedded proteins.[8][10]

The mechanism of solubilization by DHPC is thought to involve a "wedge-like" effect.[5] Due to its bulky polar head group and short hydrocarbon chains, DHPC inserts itself into the lipid bilayer, causing destabilization and eventual fragmentation into small, mixed micelles.[5][10] A crucial aspect of this gentle solubilization is that DHPC primarily interacts with the lipid bilayer rather than directly with the membrane proteins.[5][10] This allows the protein to remain associated with its preferred intrinsic lipids, which are then shielded from the aqueous environment by DHPC molecules, thus preserving the protein's stability and activity.[10]

DHPC in the Formation of Membrane Mimetics

Beyond its role as a solubilizing agent, DHPC is a fundamental component in the creation of various artificial lipid structures, or membrane mimetics. These structures are invaluable for the structural and functional characterization of membrane proteins and for drug delivery applications.[8]

Micelles

Above its critical micelle concentration (CMC) of approximately 1.4-1.6 mM, DHPC monomers in an aqueous solution self-assemble into micelles.[5][6] These are spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic heads are exposed to the aqueous environment. DHPC micelles provide a simple membrane-mimicking environment, though some sensitive proteins may not be stable in this environment long-term.[11]

Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. DHPC can be used in conjunction with long-chain phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), to facilitate the formation of small, unilamellar vesicles.[12] A common method involves starting with a bicellar mixture of POPC and DHPC, which upon dilution, transforms into stable liposomes.[12]

Protocol for POPC/DHPC Liposome Formation via Dilution:

-

Prepare a Bicelle Stock Solution:

-

Co-dissolve POPC and DHPC in chloroform at a desired molar ratio (e.g., a q-value of 0.5, where q = [POPC]/[DHPC]).

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with an appropriate aqueous buffer to a final total lipid concentration of ~25 mM. This will form a bicelle mixture.

-

-

Vesicle Formation by Dilution:

-

Rapidly dilute the bicelle stock solution with the same buffer to a final lipid concentration below the CMC of DHPC (e.g., to 1 mM total lipid).

-

This dilution causes DHPC to leave the bicelles and enter the aqueous phase as monomers, triggering the spontaneous formation of small, unilamellar POPC vesicles.[12]

-

-

Characterization:

-

The resulting vesicles can be characterized for size and homogeneity using techniques like dynamic light scattering (DLS).

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound CAS#: 34506-67-7 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

Unveiling the Mechanism of DHPC: A Guide to Membrane Solubilization and Bicelle Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid surfactant indispensable in modern membrane protein science. We will dissect its fundamental physicochemical properties, elucidate its precise mechanism of action in lipid bilayer solubilization, and detail its unique ability to form bicellar structures, which are critical for the structural and functional analysis of membrane proteins. This document is designed to move beyond simple definitions, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for practical application.

Foundational Physicochemical Properties of DHPC

DHPC is a synthetic, zwitterionic phospholipid featuring two six-carbon acyl chains (C6:0).[1][2] This short-chain nature distinguishes it from endogenous, bilayer-forming phospholipids (typically C16-C18), preventing it from forming stable lamellar structures on its own in aqueous solutions.[1] Instead, above a certain concentration, it self-assembles into small, spherical micelles.[1][2] Its structure provides a gentle yet effective means of disrupting biological membranes, making it less likely to irreversibly denature sensitive protein structures compared to harsher ionic detergents.[3][4]

The most critical parameter governing the behavior of any surfactant is its Critical Micelle Concentration (CMC). The CMC is the concentration at which individual surfactant monomers spontaneously assemble into micelles.[5][6] Below the CMC, DHPC exists predominantly as monomers in solution. Above the CMC, any additional DHPC will contribute to the formation of new micelles, while the monomer concentration remains relatively constant.[6] This property is the cornerstone of its mechanism of action.

Table 1: Physicochemical Properties of DHPC

| Property | Value | Source(s) |

| Chemical Formula | C₂₀H₄₀NO₈P | [2][7] |

| Molecular Weight | 453.5 g/mol | [7][8] |

| Common Synonyms | DHPC-C6, L-1,2-Dihexanoyllecithin | [2][9] |

| Critical Micelle Concentration (CMC) | ~15 - 16.5 mM in water | [1][10] |

| Aggregation Number (N) | The average number of monomers per micelle. | [11] |

The Three-Stage Mechanism of Membrane Solubilization

The solubilization of a lipid bilayer and its embedded proteins by a detergent like DHPC is not an instantaneous event but a progressive, concentration-dependent process. This is best described by the authoritative three-stage model, which provides a predictive framework for experimental design.[12] The detergent-to-lipid ratio is the primary determinant of the process's outcome.[13]

-

Stage I: Partitioning & Perturbation At low concentrations, below its CMC, DHPC monomers partition into the outer leaflet of the target lipid bilayer. This insertion increases the surface area of the outer leaflet, causing structural strain and membrane perturbation without causing wholesale destruction.

-

Stage II: Saturation & Mixed Micelle Formation As the concentration of DHPC increases and approaches its CMC, the lipid bilayer becomes saturated with detergent monomers. This saturation point is the critical juncture where the bilayer's integrity is compromised. The membrane begins to break apart, forming heterogeneous, discoidal structures known as mixed micelles, which contain lipids, proteins, and detergent molecules.[3]

-

Stage III: Complete Solubilization & Delipidation At concentrations well above the CMC, the system is driven towards complete solubilization. The initial large, mixed micelles are progressively broken down into smaller, more homogeneous protein-detergent complexes (PDCs) and lipid-detergent micelles. At very high detergent-to-lipid ratios (e.g., 10:1 w/w), the protein can be almost completely stripped of its native lipid environment, which may be detrimental to its stability and function.[13]

This stepwise mechanism underscores the importance of empirical optimization. The goal is rarely complete delipidation but rather the formation of stable, soluble protein-lipid-detergent complexes that preserve the protein's native conformation and activity.[3]

Caption: The Three-Stage Model of Membrane Solubilization by DHPC.

The Unique Case of Bicelles: Self-Assembled Membrane Mimetics

One of the most powerful applications of DHPC is its ability to form "bicelles" (bicomponent micelles) when mixed with a long-chain phospholipid like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC).[14] These discoidal structures serve as superior membrane mimetics for the structural analysis of proteins, particularly via solution NMR.[14][15]

The formation of bicelles is driven by the fundamental immiscibility of the long-chain and short-chain lipids.

-

The long-chain lipids (e.g., DMPC) , which would normally form vesicles, self-assemble into a planar, bilayered core.[14][15]

-

The short-chain DHPC molecules, with their preference for high-curvature structures, accumulate at the energetically unfavorable edges of the bilayer, effectively acting as a rim that shields the hydrophobic acyl chains of DMPC from the aqueous solvent.[10][15]

The size and properties of these bicelles are controlled by the molar ratio of the long-chain lipid to DHPC, known as the 'q' value (q = [DMPC]/[DHPC]).[10]

-

Low q values (q < 1): Tend to form small, rapidly tumbling isotropic bicelles ideal for solution NMR.[10]

-

High q values (q > 2.5): Can form larger, disc-like structures that may align in a magnetic field, creating a liquid crystalline phase used for solid-state NMR techniques.[16]

The stability of bicelles is also temperature-dependent, typically requiring temperatures below the phase transition temperature (Tm) of the long-chain lipid to maintain the ordered bilayer core.[1]

Caption: Schematic representation of a DMPC/DHPC bicelle structure.

Experimental Protocols: From Theory to Practice

The following protocols are presented as robust starting points. As a Senior Application Scientist, I must emphasize that every membrane protein is unique; therefore, empirical optimization of detergent concentrations, buffer conditions, and incubation times is critical for success.

Protocol 1: General Method for Membrane Protein Solubilization

Objective: To extract an integral membrane protein from a cellular membrane fraction while preserving its structural integrity and function.

Materials:

-

Isolated cell membrane pellet (from ultracentrifugation, e.g., 100,000 x g).[17]

-

Solubilization Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, protease inhibitors.[18]

-

DHPC stock solution (e.g., 10% w/v in water).

-

Ultracentrifuge.

Methodology:

-

Determine Protein Concentration: Resuspend the membrane pellet in a minimal volume of Solubilization Buffer and determine the total protein concentration using a detergent-compatible assay (e.g., BCA).

-

Calculate DHPC Requirement: The optimal detergent-to-protein ratio (w/w) is empirical and must be tested (e.g., screen ratios from 1:1 to 10:1).[13] For an initial trial, a 2:1 ratio is often effective for solubilization without excessive delipidation.

-

Causality: A low ratio may not fully solubilize the membrane, while a very high ratio can strip essential lipids and denature the protein.[13]

-

-

Solubilization: Add the calculated volume of DHPC stock solution to the resuspended membranes. Ensure the final DHPC concentration is well above its CMC (~15 mM or ~0.7% w/v) to drive micelle formation.

-

Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

-

Causality: Low temperature helps maintain protein stability and inhibit protease activity. Gentle mixing ensures complete interaction without introducing shear stress that could damage the protein.

-

-

Clarification (Self-Validation Step): Pellet the non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[17]

-

Analysis: Carefully collect the supernatant, which contains the solubilized membrane protein. Analyze both the supernatant and the pellet fractions by SDS-PAGE and Western Blot to assess the efficiency of solubilization. A successful result shows a strong band for the target protein in the supernatant and a depleted band in the pellet.[18]

Protocol 2: Preparation of DMPC/DHPC Isotropic Bicelles (q=0.5)

Objective: To prepare small, isotropic bicelles suitable for solution NMR studies of a membrane-associated peptide or protein.

Materials:

-

Lyophilized DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).

-

Lyophilized DHPC (this compound).[10]

-

Bicelle Buffer: e.g., 20 mM HEPES pH 7.0, 100 mM NaCl.[18]

-

Vortex mixer.

Methodology:

-

Calculate Lipid Masses: For a final total lipid concentration of 100 mM and a q-ratio of 0.5:

-

[DMPC] + [DHPC] = 100 mM

-

[DMPC] / [DHPC] = 0.5 => [DMPC] = 0.5 * [DHPC]

-

Solving gives: [DHPC] ≈ 66.7 mM and [DMPC] ≈ 33.3 mM.

-

Calculate the required mass of each lipid for your desired final volume.

-

-

Hydration: Combine the weighed, lyophilized lipids in a glass vial. Add the appropriate volume of Bicelle Buffer.

-

Temperature Cycling (Critical Step): To ensure homogeneous mixing and bicelle formation, the sample must be cycled through the phase transition temperature (Tm) of DMPC (~24°C).

-

a. Vortex the sample briefly.

-

b. Heat the sample in a water bath to ~40°C for 10 minutes until the solution becomes clear.[16]

-

c. Cool the sample to below the Tm (e.g., on ice or at 4°C) until it becomes opaque.

-

d. Repeat this heating/cooling cycle 3-5 times.[16]

-

Causality: Heating above the Tm melts the DMPC into a fluid state, allowing it to mix thoroughly with DHPC. Cooling below the Tm reforms the ordered bilayer core of the bicelle, with DHPC segregating to the rim. This cycling anneals the structures into a stable, homogeneous population.

-

-

Final Clarification: The final solution should be clear at temperatures below the Tm. A slight centrifugation can be performed to remove any minor aggregates. The bicelle solution is now ready for the incorporation of the protein of interest.

Conclusion

DHPC is more than a simple detergent; it is a versatile molecular tool whose efficacy is rooted in well-understood physicochemical principles. Its gentle action, governed by the three-stage solubilization model, allows for the effective extraction of membrane proteins while preserving their native state. Furthermore, its unique partnership with long-chain phospholipids to form bicelles provides an unparalleled platform for high-resolution structural studies. By understanding the causality behind its mechanisms and applying robust, validated protocols, researchers can confidently leverage DHPC to overcome the challenges inherent in membrane protein science and accelerate discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,2-Dihexanoyl-sn-glycero-3-PC | CAS 34506-67-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Detergents For Membrane Protein Solubilisation [peakproteins.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. This compound | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-ジヘキノイル-sn-グリセロ-3-ホスホコリン solution, 20 mg/mL in chloroform, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. caymanchem.com [caymanchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Aggregation number - Wikipedia [en.wikipedia.org]

- 12. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Detergent Purification of Membrane Proteins [jove.com]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. avantiresearch.com [avantiresearch.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. cube-biotech.com [cube-biotech.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC)

This guide provides a comprehensive overview of the essential physical and chemical properties of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid indispensable for researchers, scientists, and drug development professionals. Its unique characteristics make it a powerful tool in membrane protein biochemistry and novel drug delivery systems.

Molecular Structure and Fundamental Properties

DHPC is a synthetic phosphocholine with two hexanoyl (C6:0) fatty acid chains attached to the sn-1 and sn-2 positions of the glycerol backbone.[1] This short acyl chain length is the primary determinant of its distinct behavior compared to longer-chain phospholipids that form stable bilayers in biological membranes.

Below is a diagram illustrating the molecular structure of DHPC.

References

An In-depth Technical Guide to the Application of DHPC in Modern Biochemical Assays

In the landscape of biochemical and pharmaceutical research, the tools chosen can dictate the boundary between incremental progress and transformative discovery. Among the specialized reagents available, 1,2-diheptanoyl-sn-glycero-3-phosphocholine, or DHPC, stands out as a uniquely versatile short-chain phospholipid. Its utility spans from the delicate task of solubilizing membrane proteins to the precise construction of model membrane systems for structural biology. This guide offers an in-depth exploration of DHPC, grounded in field-proven insights and established scientific principles, to empower researchers in leveraging its full potential.

Part 1: Fundamental Properties and Mechanism of Action

DHPC is a synthetic phosphatidylcholine distinguished by its two seven-carbon heptanoyl acyl chains.[1][2] This relatively short chain length is the key to its functionality, rendering it an amphiphilic molecule with detergent-like properties.[3][4] Unlike harsher, traditional detergents, DHPC's phospholipid nature allows it to mimic a more native lipid environment, a crucial factor in preserving the structure and function of sensitive biological molecules.[5]

Physicochemical Properties of DHPC

A foundational concept in surfactant science is the Critical Micelle Concentration (CMC), defined as the concentration at which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates called micelles.[6] Above the CMC, any additional surfactant added to the solution will predominantly form new micelles rather than increasing the monomer concentration.[6] For DHPC, this transition is pivotal to its function in various assays.

| Property | Value | Source |

| Molecular Weight | 481.6 g/mol | [2] |

| Chemical Formula | C22H44NO8P | [2] |

| Critical Micelle Concentration (CMC) | 1.6 mM | [2] |

| Purity | Typically ≥95% | [2] |

Mechanism of Solubilization

The primary role of DHPC in many applications is to disrupt a lipid bilayer and solubilize its components. This process is critical for studying integral membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature.[5]

The mechanism unfolds in stages:

-

Partitioning: Below its CMC, DHPC monomers insert themselves into the target cell membrane's lipid bilayer.

-

Saturation & Destabilization: As the concentration increases towards the CMC, the bilayer becomes saturated with DHPC, leading to structural instability.

-

Micelle Formation: At and above the CMC, the bilayer breaks apart. DHPC molecules encapsulate the hydrophobic transmembrane domains of proteins and portions of the native lipids, forming small, soluble mixed micelles.[7]

A key advantage of DHPC is its gentle mechanism. Evidence suggests that DHPC interacts primarily with the lipid bilayer itself, rather than directly with the embedded proteins.[7] This allows the protein to remain associated with its immediate, preferred lipid environment, which is crucial for maintaining its native conformation and biological activity.[7] The protein-lipid complex is effectively shielded from the aqueous environment by the surrounding DHPC molecules.[7]

Caption: DHPC's concentration-dependent mechanism of action.

Part 2: Core Applications in Biochemical Research

DHPC's unique properties make it an invaluable tool in several advanced biochemical and structural biology applications.

Section 2.1: Solubilization and Preservation of Membrane Proteins

Extracting membrane proteins from their native environment while keeping them structurally intact and active is a primary challenge in biochemistry.[8] DHPC has proven to be a superior detergent for this task compared to many traditional options.[7]

Causality Behind Experimental Choices:

-

Concentration: Effective solubilization typically occurs at DHPC concentrations between 10-20 mM (0.5-1% w/v), which is well above its CMC.[7] This ensures a sufficient reservoir of micelles to fully disintegrate the membrane and encapsulate the proteins.

-

Preservation of Activity: A remarkable feature of DHPC is its ability to preserve protein conformation and enzymatic activity over a broad concentration range, often up to 4-5 times the amount needed for initial solubilization.[7] This provides a robust experimental window for subsequent purification and analysis. The resulting protein-lipid-DHPC mixed micelles are typically small, ranging from 5 to 8 nm in size.[7]

Experimental Protocol: Extraction of a Target Membrane Protein

This generalized protocol outlines the key steps for solubilizing membrane proteins from cultured cells.

-

Cell Harvesting & Lysis:

-

Harvest cultured cells (e.g., 0.2-1 x 10^8 cells) and wash with ice-cold Phosphate-Buffered Saline (PBS).[9]

-

Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.[9]

-

Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, pH 7.2, with protease inhibitors) and mechanically lyse the cells on ice.[9]

-

-

Isolation of Membranes:

-

Perform a low-speed centrifugation (e.g., 700 x g for 10 minutes at 4°C) to remove nuclei and intact cells.[9]

-

Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.[9]

-

Discard the supernatant, which contains the soluble cytosolic proteins. Wash the membrane pellet with homogenization buffer and repeat the ultracentrifugation step to ensure purity.[9]

-

-

Solubilization with DHPC:

-

Resuspend the washed membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) containing the desired concentration of DHPC (typically 10-20 mM).

-

Incubate the suspension at 4°C for 30-60 minutes with gentle agitation to allow for complete solubilization.[10]

-

Centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet any insoluble material.[10]

-

-

Downstream Processing:

-

The supernatant now contains the solubilized membrane proteins within DHPC mixed micelles, ready for purification (e.g., affinity chromatography) or direct analysis.

-

Caption: Workflow for membrane protein extraction using DHPC.

Section 2.2: Formation of Bicelles for Structural Biology

DHPC is a cornerstone component in the formation of "bicelles" (bicomponent micelles), which are powerful tools for studying membrane proteins using Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Bicelles are disc-shaped aggregates that form when a short-chain phospholipid like DHPC is mixed with a long-chain phospholipid, such as DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine).[13] In this structure, the long-chain lipids form a planar bilayer core, while the DHPC molecules occupy the rim, shielding the hydrophobic edges from the aqueous solvent.[13][14] These structures provide a fully hydrated, planar lipid bilayer environment that mimics a native membrane, ensuring the embedded protein maintains its functional conformation.[15]

Key Parameters:

-

The 'q' ratio: The molar ratio of the long-chain lipid (e.g., DMPC) to the short-chain lipid (DHPC) is a critical parameter denoted as 'q'.[15] This ratio dictates the size and properties of the bicelle. For solution NMR studies, q-ratios between 0.3 and 0.6 are common.[14]

-

Magnetic Alignment: A key advantage of bicelles is their ability to align in a magnetic field. This alignment enhances spectral resolution in solid-state NMR experiments, providing valuable structural constraints for determining the atomic-resolution structures of membrane proteins.[11]

| Common Bicelle Components | Typical q-ratio (Long:Short) | Primary Application |

| DMPC / DHPC | 0.3 - 0.7 | Solution and Solid-State NMR[14] |

| DPPC / DHPC | Varies | Solid-State NMR[15] |

| TBBPC / DHPC | ~8 | Solid-State NMR (parallel alignment)[15] |

Section 2.3: Role in Lipid Nanodisc and Liposome Formation

DHPC is also instrumental in the self-assembly of lipid nanodiscs, another important model membrane system.[16] Nanodiscs consist of a patch of lipid bilayer encircled by a "belt" of a membrane scaffold protein (MSP).[17]

In the preparation of nanodiscs, DHPC (or another detergent like sodium cholate) is used to co-solubilize the lipids and the MSP.[17][18] The self-assembly of the nanodisc is then initiated by the removal of the detergent, typically through dialysis or the addition of hydrophobic adsorbent beads.[18][19] While not always the primary detergent, DHPC's properties make it suitable for creating the initial mixed micellar solution from which these highly defined and stable structures can form.[20]

Part 3: Practical Considerations and Best Practices

-

Purity is Paramount: The use of high-purity DHPC (≥98%) is essential. Impurities can interfere with protein folding, introduce artifacts in sensitive biophysical measurements, and lead to irreproducible results.[5]

-

Temperature and pH: The stability and phase behavior of DHPC-containing systems are dependent on temperature. Most protocols are performed at 4°C to enhance protein stability, but bicelle formation for NMR is often done at higher temperatures (e.g., 30°C).[14] Always work within the recommended pH range for your target protein and buffer system.

-

Detergent Removal: For applications requiring the reconstitution of proteins into a detergent-free environment (like liposomes or nanodiscs), ensure the chosen removal method (e.g., dialysis, size-exclusion chromatography, adsorbent beads) is efficient and does not negatively impact your protein of interest.

Conclusion

1,2-diheptanoyl-sn-glycero-3-phosphocholine is far more than a simple detergent. It is a sophisticated molecular tool that enables researchers to isolate, stabilize, and analyze membrane proteins in environments that closely mimic their native state. Its mild action preserves biological activity, and its unique self-assembly properties are fundamental to the creation of advanced model membranes like bicelles and nanodiscs.[7][15] By understanding the principles behind its mechanism and applying the rigorous protocols it enables, scientists and drug development professionals can more effectively unlock the secrets of membrane-bound biological systems.

References

- 1. 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | C22H44NO8P | CID 181610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. moleculardepot.com [moleculardepot.com]

- 4. Buy 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | 39036-04-9 | >98% [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. HELP!?!? with MEMBRANE PROTEIN extraction - Biochemistry [protocol-online.org]

- 11. A High Resolution Solid State NMR Approach for the Structural Studies of Bicelles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Optimizing nanodiscs and bicelles for solution NMR studies of two β-barrel membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimal Bicelle q for Solution NMR Studies of Protein Transmembrane Partition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-state NMR Spectroscopy of a Membrane Protein in Biphenyl Phospholipid Bicelles with the Bilayer Normal Parallel to the Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Membrane Scaffold Proteins: Nanodisc Formation [sigmaaldrich.com]

- 18. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]

- 19. osti.gov [osti.gov]

- 20. Optimized Phospholipid Bilayer Nanodiscs Facilitate High-Resolution Structure Determination of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) for Researchers and Drug Development Professionals

Executive Summary: 1,2-Dihexanoyl-sn-glycero-3-phosphocholine, commonly abbreviated as DHPC, is a synthetic, short-chain phospholipid that has become an indispensable tool in membrane biochemistry and structural biology. Its unique amphipathic nature, characterized by a hydrophilic phosphocholine headgroup and short (6:0) acyl chains, allows it to function as a mild, non-denaturing detergent. This property is paramount for the solubilization and stabilization of integral membrane proteins, preserving their native conformation and biological activity where harsher detergents often fail.[1][2][3] Furthermore, DHPC is a critical component in the formation of "bicelles," discoidal lipid structures that serve as highly effective membrane mimetics for the structural analysis of proteins by nuclear magnetic resonance (NMR) spectroscopy.[4][5] This guide provides a comprehensive overview of DHPC, beginning with its nomenclature, delving into its physicochemical properties, exploring its core applications, and providing detailed, field-proven protocols for its use in membrane protein solubilization and bicelle preparation.

Part 1: Nomenclature and Identification

A clear understanding of a molecule's various identifiers is the foundation of effective scientific communication and procurement. This compound is known by a variety of synonyms and abbreviations across different suppliers and publications. Its structure consists of a glycerol backbone with hexanoyl (caproyl) fatty acids esterified at the sn-1 and sn-2 positions and a phosphocholine headgroup at the sn-3 position.

The most frequently used abbreviation is DHPC . The term "dicaproyl" may also be used in reference to the two six-carbon acyl chains.[6] Below is a consolidated table of its common names and chemical identifiers.

| Identifier Type | Value | Source(s) |

| Primary Chemical Name | This compound | [7][8] |

| Common Abbreviation | DHPC | [1][3][7] |

| Lipid Shorthand | PC(6:0/6:0) | |

| Synonyms | L-α-Dihexanoyllecithin, DHPC-C6, Dicaproyl-L-α-lecithin, 1,2-Dicaproyl-sn-glycero-3-phosphocholine | [6][7] |

| IUPAC Name | 2-[[(2R)-2,3-di(hexanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium | [6] |

| CAS Number | 34506-67-7 | [7][8] |

| Molecular Formula | C₂₀H₄₀NO₈P | [7][8][9] |

| Molecular Weight | 453.51 g/mol | [8][9] |

| PubChem CID | 10072611 | [10] |

Part 2: Physicochemical Properties and Behavior in Solution

The utility of DHPC stems directly from its molecular structure and behavior in aqueous environments. As an amphiphile, it possesses both a water-loving (hydrophilic) polar headgroup and water-fearing (hydrophobic) nonpolar tails. However, unlike long-chain phospholipids that form stable bilayers (liposomes), the short six-carbon acyl chains of DHPC give it distinct detergent-like properties.

Critical Micelle Concentration (CMC)

The most important parameter governing a detergent's behavior is its Critical Micelle Concentration (CMC). The CMC is the concentration above which individual surfactant molecules (monomers) begin to self-assemble into larger aggregates called micelles.[11][12] Below the CMC, DHPC exists primarily as monomers in solution. As the concentration increases to and surpasses the CMC, any additional DHPC molecules will preferentially form micelles.[11][13]

This behavior is fundamental to its function:

-

Below CMC: DHPC monomers can insert into a lipid bilayer, destabilizing it.

-

At or Above CMC: The high concentration of monomers drives the formation of mixed micelles, which can encapsulate hydrophobic membrane proteins and lipids, effectively solubilizing them from the native membrane.[]

The CMC of DHPC is approximately 14-16 mM in aqueous solution, a value that can be influenced by temperature and the presence of salts or other solutes.[3][5][15]

Key Physicochemical Data

| Property | Value | Significance & Context | Source(s) |

| Critical Micelle Conc. (CMC) | ~14-16 mM | High CMC allows for removal by dialysis, crucial for protein reconstitution experiments. Defines the concentration needed for effective solubilization. | [3][5][15] |

| Solubility | Soluble in Methanol, Ethanol (>30 mg/ml), DMF (>20 mg/ml), DMSO (>7 mg/ml) | Provides options for preparing stock solutions before dilution into aqueous buffers. | [7][8] |

| Form | Typically a powder or supplied in chloroform solution | The powder form must be hydrated, while the chloroform solution requires solvent evaporation before use. | [16] |

| Stability | Stable for ≥ 4 years when stored at -20°C. Stable over a wide pH range (4-10). | High stability makes it a reliable and long-lasting laboratory reagent. | [3][7] |

Part 3: Core Applications in Life Sciences

DHPC's unique properties make it a versatile tool for researchers, particularly in the challenging field of membrane protein biology.

Membrane Protein Solubilization

Integral membrane proteins are notoriously difficult to study because they are embedded within the hydrophobic core of the lipid bilayer.[1] To extract them for purification and characterization, a detergent is required. DHPC acts as a mild detergent that effectively solubilizes membrane proteins while preserving their structural integrity and biological function.[1][2][3]

Mechanism of Action: The solubilization process is driven by the partitioning of DHPC monomers into the cell membrane. As the concentration reaches the CMC, the bilayer is disrupted, and small, mixed micelles composed of protein, native lipids, and DHPC are formed.[2][] The key advantage of DHPC is that its short acyl chains are less disruptive to the protein's tertiary structure compared to harsher detergents.[1] It tends to displace bulk lipids while leaving the crucial annular lipids—those in direct contact with the protein—in place, which is often essential for maintaining protein activity.[2][3]

Bicelle Formation for Structural Biology

In structural biology, particularly for solution NMR, it is crucial to study membrane proteins in an environment that mimics their native lipid bilayer. DHPC is essential for forming bicelles (bilayered micelles).[4][17] These are disc-shaped structures where a central planar bilayer of a long-chain phospholipid (like DMPC, 1,2-dimyristoyl-sn-glycero-3-phosphocholine) is stabilized by a rim of short-chain DHPC molecules.[5]

These bicelles serve as miniature, free-tumbling membrane patches that can orient in a magnetic field, allowing for high-resolution structural determination of embedded proteins.[18][19] The ratio of the long-chain lipid to DHPC, known as the 'q' ratio, is a critical parameter that controls the size and properties of the bicelle.[5][19]

Drug Delivery and Artificial Membranes

DHPC is also used in the generation of liposomes and other artificial membranes for research purposes.[7][8][20] Its ability to form mixed micelles and integrate into lipid structures makes it a useful component for engineering lipid-based nanoparticles for applications such as targeted drug delivery.[1][8]

Part 4: Experimental Protocols and Methodologies

The following protocols provide validated, step-by-step workflows for the two primary applications of DHPC. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

Protocol 1: A Self-Validating Workflow for Membrane Protein Solubilization

This protocol describes a general method for solubilizing a target membrane protein from a prepared cell membrane fraction.

Objective: To extract the target protein from the membrane into a soluble, stable state within DHPC micelles while validating its structural integrity via an activity assay.

Methodology:

-

Preparation of Reagents:

-

Solubilization Buffer: Prepare a buffer appropriate for your target protein's stability (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Keep on ice.

-

DHPC Stock Solution: Prepare a 100 mM DHPC stock solution in the Solubilization Buffer. Rationale: A concentrated stock allows for precise titration to the final desired concentration without significantly diluting other buffer components.

-

-

Determine Optimal DHPC Concentration (Screening):

-

Aliquot your membrane preparation (containing a known amount of total protein, e.g., 1 mg/mL) into several tubes.

-

Add DHPC stock solution to each tube to achieve a range of final concentrations (e.g., 10, 15, 20, 25, 30 mM). Rationale: The optimal concentration is typically at or slightly above the CMC. Screening is essential as different proteins may require slightly different conditions.[2]

-

Incubate for 1-2 hours at 4°C with gentle agitation. Rationale: Low temperature helps preserve protein stability during the disruptive solubilization process.

-

-

Separation of Solubilized Fraction:

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C.[21] Rationale: This step pellets the insoluble, non-solubilized membrane fragments, leaving the solubilized protein-detergent complexes in the supernatant.

-

Carefully collect the supernatant from each tube. This is your solubilized fraction.

-

-

Analysis and Validation:

-

Yield Assessment: Analyze a portion of each supernatant and the starting material by SDS-PAGE and Western Blot (if an antibody is available) to determine which DHPC concentration yielded the best extraction of your target protein.

-

Self-Validation (Activity Assay): If your protein has a measurable activity (e.g., enzymatic activity, binding), perform an assay on the solubilized fractions. Rationale: This is the most critical validation step. A high yield is meaningless if the protein is denatured. The DHPC concentration that provides the best balance of high yield and retained activity is the optimal one.[21]

-

Protocol 2: Preparation of DMPC/DHPC Bicelles for NMR Studies

This protocol describes the formation of q=0.5 bicelles, commonly used as membrane mimetics for small peptides and protein domains.

Objective: To form stable, isotropic bicelles from lyophilized DMPC and DHPC powders.

Methodology:

-

Calculate Lipid Quantities:

-

Determine the desired total lipid concentration (e.g., 15% w/v).[18]

-

Define the molar ratio 'q' = [DMPC]/[DHPC]. For this example, q=0.5.

-

Calculate the required mass of DMPC and DHPC needed to achieve the target concentration and q ratio in your final buffer volume.

-

-

Hydration of Lipids:

-

Weigh the lyophilized DMPC and DHPC powders and combine them in a sterile glass vial.

-

Add the appropriate volume of your NMR buffer (e.g., 10mM phosphate, 150mM NaCl, pH 6.5, containing D₂O).[18]

-

Allow the mixture to hydrate at room temperature for several hours, or overnight. Rationale: Proper hydration is crucial for the lipids to self-assemble correctly. Insufficient hydration leads to heterogeneous aggregates.

-

-

Formation of Bicelles:

-

To ensure homogeneity, subject the hydrated lipid mixture to several freeze-thaw cycles. Vortex briefly between cycles.

-

Cycle the sample between a warm water bath (~40°C) and room temperature several times.[18] Rationale: Temperature cycling helps to break up larger lipid aggregates and promotes the formation of uniform, discoidal bicelles. DMPC's phase transition temperature is ~24°C, so cycling through this temperature is effective.

-

The solution should transition from turbid to clear as small, isotropic bicelles are formed.

-

-

Validation and Use:

-

The clarity of the solution is a good initial indicator of successful bicelle formation. For more rigorous validation, techniques like Dynamic Light Scattering (DLS) can be used to confirm the size of the aggregates.

-

Once formed, the protein of interest can be added to the bicelle solution for structural analysis by NMR.

-

References

- 1. nbinno.com [nbinno.com]

- 2. Short-chain phosphatidylcholines as superior detergents in solubilizing membrane proteins and preserving biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Bicelle mixtures – Martin Lab at UCI [probemonkey.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,2-Dicaproyl-sn-glycero-3-phosphocholine | C20H41NO8P+ | CID 5313798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound CAS#: 34506-67-7 [m.chemicalbook.com]

- 9. This compound solution,20mg/mLCHCl3, =99 34506-67-7 [sigmaaldrich.com]

- 10. This compound | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. avantiresearch.com [avantiresearch.com]

- 13. agilent.com [agilent.com]

- 15. Systematic Characterization of DMPC/DHPC Self-Assemblies and Their Phase Behaviors in Aqueous Solution [mdpi.com]

- 16. 07:0 PC (DHPC) powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 17. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 18. avantiresearch.com [avantiresearch.com]

- 19. Direct observation and characterization of DMPC/DHPC aggregates under conditions relevant for biological solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Solubilization of Membrane Proteins [sigmaaldrich.cn]

Unlocking Lipid-Protein Interactions: A Technical Guide to DHPC Micelles

For researchers, scientists, and drug development professionals navigating the complex world of membrane proteins, understanding their interactions with the surrounding lipid environment is paramount. This guide provides an in-depth technical exploration of 1,2-dihexanoyl-sn-glycero-3-phosphocholine (DHPC) micelles, a powerful tool for solubilizing, stabilizing, and studying these critical molecular dialogues. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The Power of a Short-Chain Phospholipid: Why Choose DHPC?

Membrane proteins, embedded within the hydrophobic core of the lipid bilayer, present a significant challenge for in vitro studies. Their extraction and stabilization require a membrane-mimetic environment that preserves their native structure and function. DHPC, a short-chain zwitterionic phospholipid, has emerged as a valuable detergent for this purpose.

Unlike harsh detergents that can denature proteins, DHPC's structure, with its short C6 acyl chains, allows it to form small, uniform micelles that can effectively solubilize membrane proteins while often maintaining their structural integrity.[1] This makes it particularly well-suited for high-resolution structural studies, especially using Nuclear Magnetic Resonance (NMR) spectroscopy. The small size of DHPC micelles helps to keep the overall size of the protein-micelle complex within a range suitable for solution NMR, which is a significant advantage over many other detergents that form larger, more heterogeneous micelles.[2][3]

The choice of DHPC is often driven by the specific requirements of the downstream application. Its relatively high critical micelle concentration (CMC) of approximately 15 mM facilitates its removal by dialysis, which is crucial for reconstitution experiments into other membrane mimetics like liposomes or nanodiscs.[4][5]

Key Properties of DHPC:

| Property | Value | Source |

| Chemical Formula | C24H48NO8P | |

| Molecular Weight | 513.6 g/mol | |

| Critical Micelle Concentration (CMC) | ~15 mM | [5] |

| Aggregation Number | Variable, dependent on conditions | [6][7] |

| Micelle Size (Diameter) | 3-4 nm | [5] |

Preparing Your System: Reconstitution of Membrane Proteins into DHPC Micelles

The successful reconstitution of a membrane protein into DHPC micelles is the foundational step for any subsequent biophysical analysis. The primary goal is to transfer the protein from its native membrane or a different detergent environment into a stable, monodisperse population of protein-DHPC mixed micelles.

Experimental Workflow: Detergent-Mediated Reconstitution

The most common method for reconstituting membrane proteins into DHPC micelles is through detergent-mediated reconstitution.[8][9] This process involves the solubilization of both the purified membrane protein and the lipids (in this case, DHPC) with a detergent, followed by the removal of the initial detergent.

Caption: Detergent-mediated reconstitution workflow.

Step-by-Step Protocol:

-

Protein Preparation: Start with a purified membrane protein solubilized in a suitable initial detergent (e.g., DDM, LDAO). The protein concentration should be determined accurately.

-

DHPC Preparation: Prepare a concentrated stock solution of DHPC in the desired buffer. The concentration should be well above its CMC.

-

Mixing: Combine the protein solution with the DHPC stock solution. The final DHPC concentration should be maintained above the CMC to ensure the formation of mixed micelles. The optimal protein-to-DHPC ratio needs to be determined empirically for each protein.

-

Equilibration: Incubate the mixture for a period (e.g., 1-2 hours) at a suitable temperature to allow for the formation of stable protein-DHPC mixed micelles.

-

Detergent Removal/Exchange (if necessary): If the initial detergent has a low CMC, it may need to be removed. This can be achieved through dialysis or by using detergent-adsorbing beads.[4][9] For detergents with high CMCs, simple dilution may be sufficient.

-

Purification and Characterization: The resulting protein-DHPC complexes should be purified from empty micelles and any aggregated protein using size-exclusion chromatography (SEC). The monodispersity and homogeneity of the sample can be assessed by analyzing the SEC profile.

Probing the Interaction: Biophysical Techniques

Once a stable and homogeneous sample of the membrane protein in DHPC micelles is obtained, a variety of biophysical techniques can be employed to study the lipid-protein interactions in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the structure, dynamics, and interactions of membrane proteins at atomic resolution.[10] DHPC micelles are particularly advantageous for solution NMR studies due to the relatively small size of the resulting protein-micelle complex.[2][3]

Intermolecular Nuclear Overhauser Effects (NOEs) between the protein and DHPC molecules can provide a detailed description of the protein-detergent interactions.[2][11] These NOEs reveal which parts of the protein are in close proximity to the hydrophobic tails and polar headgroups of the DHPC molecules, effectively mapping the lipid-exposed surface of the protein.[2][11]

Caption: General workflow for studying lipid-protein interactions using NMR.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time quantitative analysis of molecular interactions.[12][13][14] In the context of lipid-protein interactions, SPR can be used to determine the binding affinity and kinetics of a protein to lipid surfaces.

A common experimental setup involves immobilizing liposomes containing a specific lipid composition onto the sensor chip surface.[15] The protein of interest, solubilized in DHPC micelles, is then flowed over the chip, and the binding is monitored. It is crucial to ensure that the DHPC concentration in the running buffer is below the CMC to prevent disruption of the immobilized liposomes.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamics of binding interactions.[16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[16][18]

For studying lipid-protein interactions, the protein can be in the ITC cell, and lipid vesicles or micelles can be in the syringe, or vice versa. When working with membrane proteins solubilized in DHPC, it is important to account for the heat of demicellization or dilution of the DHPC, which can be done by performing appropriate control experiments.[19]

Navigating the Challenges: Considerations and Limitations

While DHPC is a versatile tool, it is not without its limitations. The micellar environment is a simplified mimic of the native lipid bilayer and may not fully replicate the lateral pressure profile and curvature of a biological membrane.[3] This can potentially influence the conformation and dynamics of the embedded protein.[20][21]

Furthermore, the stability of some membrane proteins can be compromised in DHPC micelles.[22] Therefore, it is essential to carefully assess the structural and functional integrity of the protein after reconstitution.

Conclusion: A Gateway to Understanding Membrane Protein Function

DHPC micelles provide a robust and versatile platform for the solubilization, stabilization, and detailed biophysical characterization of membrane proteins. By understanding the underlying principles of their use and the nuances of the experimental techniques, researchers can gain invaluable insights into the critical lipid-protein interactions that govern a vast array of cellular processes. This knowledge is not only fundamental to our understanding of biology but is also a cornerstone for the rational design of novel therapeutics targeting this important class of proteins.

References

- 1. nbinno.com [nbinno.com]

- 2. pnas.org [pnas.org]

- 3. Influence of Solubilizing Environments on Membrane Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.plos.org [journals.plos.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Lipid-protein interactions in DHPC micelles containing the integral membrane protein OmpX investigated by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Using Surface Plasmon Resonance to Quantitatively Assess Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 14. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nicoyalife.com [nicoyalife.com]

- 16. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ITC [sites.mpip-mainz.mpg.de]

- 18. researchgate.net [researchgate.net]

- 19. Isothermal titration calorimetry with micelles: Thermodynamics of inhibitor binding to carnitine palmitoyltransferase 2 membrane protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. d-nb.info [d-nb.info]

- 21. Micelles, Bicelles, and Nanodiscs: Comparing the Impact of Membrane Mimetics on Membrane Protein Backbone Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Mastering the Formulation of 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) Vesicles: An Application Note and Protocol

Introduction: The Unique Role of DHPC in Lipid Nanosystems

For researchers, scientists, and drug development professionals, the manipulation of lipid self-assembly is a cornerstone of innovation. Among the diverse array of phospholipids available, 1,2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) stands out due to its distinct physicochemical properties. As a short-chain phospholipid, DHPC's behavior in aqueous solutions is dominated by its high critical micelle concentration (CMC), making it a fascinating tool for creating dynamic and versatile lipid structures.[1] This guide provides an in-depth exploration of DHPC, detailing its properties and offering comprehensive protocols for the preparation of DHPC-containing liposomes, essential for applications ranging from drug delivery to membrane protein studies.[2][3][4]

DHPC's short hexanoyl chains result in a highly water-soluble lipid that readily forms micelles at concentrations above its CMC.[1] This characteristic distinguishes it from its long-chain counterparts, which favor the formation of bilayer vesicles (liposomes). However, it is this very property that makes DHPC an invaluable component in mixed-lipid systems, where it can act as a "detergent-like" lipid to modulate the size, lamellarity, and stability of liposomes and to form other structures like bicelles.[1]

Physicochemical Properties of DHPC

A thorough understanding of DHPC's properties is paramount for the successful design and execution of liposome preparation protocols.

| Property | Value | Significance in Liposome Formulation |

| Molecular Weight | 453.51 g/mol [5] | Essential for accurate molar concentration calculations. |

| Critical Micelle Concentration (CMC) | ~15 mM[1] | Above this concentration, DHPC monomers self-assemble into micelles. This high CMC allows for the formation of mixed micelles or bicelles with other lipids. |

| Phase Transition Temperature (Tm) | Very low (below 0°C) | DHPC exists in a fluid, disordered state at typical laboratory temperatures, which can influence the fluidity of mixed-lipid bilayers. |

| Acyl Chain Composition | Two C6:0 (hexanoyl) chains | The short, saturated acyl chains are responsible for its high water solubility and tendency to form micelles rather than stable bilayers on its own. |

Experimental Workflow for DHPC Liposome Preparation

The following diagram illustrates a generalized workflow for the preparation and characterization of DHPC-containing liposomes.

Caption: A generalized workflow for the preparation and characterization of DHPC-containing liposomes.

Protocols for the Preparation of DHPC-Containing Liposomes

The choice of preparation method will depend on the desired characteristics of the final liposome suspension, such as size, lamellarity, and encapsulation efficiency.

Protocol 1: Thin-Film Hydration Method

The thin-film hydration method, also known as the Bangham method, is a widely used technique for preparing multilamellar vesicles (MLVs).[6][7][8][9][10] These MLVs can then be subjected to sizing techniques to produce unilamellar vesicles.

Materials:

-

This compound (DHPC) and any other desired lipids (e.g., a long-chain phospholipid like DPPC)

-

Chloroform or a chloroform:methanol mixture (2:1, v/v)

-

Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen or argon gas

Procedure:

-

Lipid Dissolution: Accurately weigh the desired amounts of DHPC and other lipids and dissolve them in a minimal volume of the organic solvent in the round-bottom flask. Ensure complete dissolution to achieve a homogenous lipid mixture.[11][12]

-

Lipid Film Formation: Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The rotation of the flask ensures the formation of a thin, even lipid film on the inner surface. The water bath temperature should be kept low due to the volatility of chloroform.

-

Drying: To ensure complete removal of residual solvent, further dry the lipid film under a high vacuum for at least 2 hours, or overnight.[11]

-

Hydration: Add the pre-warmed aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the highest Tm lipid in the mixture.[10][11] For DHPC-only systems, hydration can be performed at room temperature.

-

Vesicle Formation: Agitate the flask by hand or on a vortex mixer to facilitate the formation of multilamellar vesicles (MLVs). The suspension will likely appear milky.

Protocol 2: Sonication for Small Unilamellar Vesicles (SUVs)

Sonication is a high-energy method used to break down MLVs into smaller, unilamellar vesicles (SUVs).[9][13][14][15][16][17]

Materials:

-

MLV suspension from the thin-film hydration method

-

Probe sonicator or bath sonicator

-

Ice bath

Procedure:

-

Preparation: Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication.

-

Sonication: If using a probe sonicator, immerse the tip of the probe into the suspension. Sonicate in pulsed cycles (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[13][14] For a bath sonicator, place the vial in the sonicator bath.

-

Clarification: Continue sonication until the milky suspension becomes clear or translucent, which indicates the formation of SUVs.

-

Centrifugation: Centrifuge the sonicated suspension at a high speed (e.g., 15,000 x g for 10 minutes) to pellet any larger particles or titanium debris from the probe tip.[13][14]

-

Collection: Carefully collect the supernatant containing the SUVs.

Protocol 3: Extrusion for Large Unilamellar Vesicles (LUVs)

Extrusion is a popular method for producing unilamellar vesicles with a defined and homogenous size distribution.[11][18][19][20][21][22][23][24]

Materials:

-

MLV suspension

-

Mini-extruder device

-

Polycarbonate membranes with the desired pore size (e.g., 100 nm)

-

Gas-tight syringes

Procedure:

-

Extruder Assembly: Assemble the mini-extruder with the polycarbonate membranes according to the manufacturer's instructions.

-

Hydration and Loading: Hydrate the lipid film to form MLVs as described in the thin-film hydration protocol. Load the MLV suspension into one of the syringes.

-

Extrusion: Pass the lipid suspension back and forth between the two syringes through the membrane. An odd number of passes (e.g., 11 or 21) is recommended to ensure that the final product is collected in the opposite syringe.[18][24] The extrusion should be performed at a temperature above the phase transition temperature of the highest Tm lipid in the mixture.

-

Collection: The resulting suspension will contain LUVs with a diameter close to the pore size of the membrane used.

Characterization of DHPC Liposomes

Proper characterization is crucial to ensure that the prepared liposomes meet the desired specifications for the intended application.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to determine the size distribution and polydispersity index (PDI) of liposomes in suspension.[24][25][26][27] A lower PDI value indicates a more monodisperse population.

Protocol:

-

Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration for DLS analysis. Excessive concentration can lead to multiple scattering effects and inaccurate results.[26]

-

Measurement: Place the diluted sample in a cuvette and perform the DLS measurement according to the instrument's instructions.

-

Analysis: The instrument software will provide the average hydrodynamic diameter (Z-average) and the PDI of the liposome population.

Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the liposomes, allowing for the assessment of their morphology, size, and lamellarity.

Protocol:

-

Sample Preparation: Apply a small drop of the liposome suspension onto a carbon-coated copper grid.

-

Staining (Optional): For negative staining, wick away the excess liposome suspension and apply a drop of a heavy metal stain (e.g., uranyl acetate or phosphotungstic acid). Wick away the excess stain.

-

Drying: Allow the grid to air-dry completely.

-

Imaging: Image the grid using a transmission electron microscope.

Logical Framework for Protocol Selection

The decision of which protocol to employ is guided by the desired outcome of the experiment.

Caption: Decision tree for selecting a liposome preparation method.

Conclusion and Future Perspectives

The unique properties of DHPC make it a powerful tool for the formulation of sophisticated lipid-based nanosystems. By understanding its high CMC and fluid nature, researchers can effectively utilize DHPC to create liposomes and other lipid assemblies with tailored characteristics. The protocols detailed in this guide provide a robust foundation for the preparation and characterization of DHPC-containing vesicles, paving the way for advancements in drug delivery, membrane biophysics, and structural biology. As our understanding of lipid self-assembly continues to grow, the applications for versatile phospholipids like DHPC are poised to expand into new and exciting areas of scientific discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. This compound | C20H40NO8P | CID 10072611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application | MDPI [mdpi.com]

- 11. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. General preparation of liposomes using probe-tip sonication [protocols.io]

- 14. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]

- 20. researchgate.net [researchgate.net]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]

- 24. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]

- 25. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. phmethods.net [phmethods.net]

- 27. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]

Application Notes and Protocols for DHPC-Mediated Membrane Protein Solubilization and Purification

Introduction: Navigating the Challenges of Membrane Protein Biochemistry with DHPC

Membrane proteins represent a significant portion of the proteome and are central to a vast array of cellular processes, making them critical targets for drug development and biomedical research. However, their inherent hydrophobicity and integration within the lipid bilayer present formidable challenges for their extraction, purification, and characterization. The selection of an appropriate detergent is paramount to maintaining the structural integrity and biological activity of these delicate macromolecules.

This guide provides an in-depth exploration of 1,2-diheptanoyl-sn-glycero-3-phosphocholine (DHPC), a short-chain phospholipid that has emerged as a powerful and versatile tool for the gentle and effective solubilization and purification of membrane proteins. Unlike harsher detergents that can lead to denaturation, DHPC's mild nature often preserves the native conformation and function of the target protein.[1][2] This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind the experimental choices.

Physicochemical Properties of DHPC: A Quantitative Overview

Understanding the properties of DHPC is crucial for designing effective solubilization and purification strategies. Its behavior in aqueous solutions is dictated by its amphipathic nature, leading to the formation of micelles above a certain concentration.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₄₈NO₈P | N/A |

| Molecular Weight | 513.6 g/mol | N/A |

| Critical Micelle Concentration (CMC) | 1.4 mM (0.072% w/v) | [3] |

| Aggregation Number | ~20-40 (protein-dependent) | [4][5] |

| Micelle Molecular Weight | ~10-20 kDa | N/A |

| Micelle Size (Diameter) | 3-5.4 nm | [6] |

| Appearance | White to off-white powder | N/A |

Mechanism of Action: The Gentle Extraction Process

DHPC's efficacy lies in its ability to partition into the lipid bilayer, disrupting the membrane structure and forming mixed micelles with the membrane proteins and lipids.[2] This process effectively shields the hydrophobic transmembrane domains of the protein from the aqueous environment, maintaining its solubility and stability.

Caption: DHPC-mediated solubilization of a membrane protein.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a robust framework for the solubilization and purification of membrane proteins using DHPC. It is important to note that optimization may be required for each specific protein of interest.

Protocol 1: Solubilization of Membrane Proteins from E. coli

This protocol outlines the initial extraction of a target membrane protein from the cell membrane.

Materials:

-

E. coli cell paste expressing the target membrane protein

-

Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% (v/v) glycerol, 1 mM PMSF, 1 µg/mL DNase I

-

Solubilization Buffer: Lysis Buffer containing 20 mM DHPC (ensure final concentration is well above the CMC)

-

Ultracentrifuge and appropriate rotors

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells using a French press, sonicator, or microfluidizer.[7]

-

Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unbroken cells and debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.

-

Solubilization: Discard the supernatant and gently resuspend the membrane pellet in ice-cold Solubilization Buffer. The final protein concentration should be between 5-10 mg/mL.

-

Incubate the suspension on a rotator at 4°C for 1-2 hours to allow for efficient solubilization.

-

Clarification: Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

-

Carefully collect the supernatant, which contains the solubilized membrane protein in DHPC micelles. This is the starting material for purification.

Caption: Workflow for membrane protein solubilization using DHPC.

Protocol 2: Affinity Purification of His-tagged Membrane Proteins

This protocol describes the purification of a His-tagged membrane protein using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

-

Solubilized membrane protein in DHPC micelles (from Protocol 1)

-

IMAC Resin (e.g., Ni-NTA agarose)

-

Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 5 mM DHPC, 20 mM Imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 5 mM DHPC, 250 mM Imidazole

-

Chromatography column

Procedure:

-

Column Preparation: Pack the IMAC resin into a chromatography column and equilibrate with 5-10 column volumes (CVs) of Wash Buffer.

-

Sample Loading: Load the clarified supernatant containing the solubilized His-tagged protein onto the equilibrated column.[8]

-

Washing: Wash the column with 10-20 CVs of Wash Buffer to remove unbound proteins.

-

Elution: Elute the bound protein with 5-10 CVs of Elution Buffer. Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the purified protein. Pool the pure fractions.

Protocol 3: Size Exclusion Chromatography (SEC) for Polishing

SEC is a crucial step to remove aggregates and assess the homogeneity of the purified protein.

Materials:

-

Affinity-purified membrane protein in Elution Buffer (from Protocol 2)

-

SEC Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol, 2 mM DHPC

-

Size exclusion chromatography column suitable for the expected size of the protein-micelle complex

-

HPLC or FPLC system

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least 2 CVs of SEC Buffer.

-

Sample Injection: Inject the purified protein sample onto the column. The volume should be a small fraction of the total column volume for optimal resolution.

-

Chromatography: Run the chromatography at a flow rate appropriate for the column and protein. Monitor the elution profile by absorbance at 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major protein peak.

-